Physical and chemical properties of 8-Methyl-3-nitroimidazo[1,2-a]pyridine
Physical and chemical properties of 8-Methyl-3-nitroimidazo[1,2-a]pyridine
An In-Depth Technical Guide to 8-Methyl-3-nitroimidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that serves as the core of numerous therapeutically important molecules.[1] Its unique bridged-ring structure confers a rigid, planar geometry that is amenable to broad functionalization, making it a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2]
A particularly compelling subclass is the 3-nitroimidazo[1,2-a]pyridines. The introduction of a nitro group at the C3 position is a critical pharmacophoric element, especially in the development of anti-infective agents.[3] This functional group is often a substrate for parasitic nitroreductases, enzymes that reduce the nitro group to generate cytotoxic radical species, leading to targeted cell death in pathogens like Leishmania and Trypanosoma.[3][4]
This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 8-Methyl-3-nitroimidazo[1,2-a]pyridine . We will delve into its synthesis, elucidate its core physical and spectroscopic properties, explore its chemical reactivity, and discuss its significance within the broader context of drug discovery and development.
I. Synthesis and Mechanism
The synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine is typically achieved via a robust two-step sequence: (1) condensation to form the bicyclic imidazo[1,2-a]pyridine core, followed by (2) regioselective nitration.
Step 1: Cyclocondensation
The foundational imidazo[1,2-a]pyridine ring system is constructed through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][5][6] For the target molecule, the synthesis commences with 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[7]
The causality behind this choice is the strategic placement of the methyl group, which will ultimately reside at the C8 position of the final heterocyclic product. The α-halocarbonyl partner is typically bromoacetaldehyde or a protected equivalent like 2-bromo-1,1-diethoxyethane, which simplifies handling and reaction control.[7] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield 8-methylimidazo[1,2-a]pyridine.
Step 2: Electrophilic Nitration
The subsequent nitration is a critical step that installs the bio-active nitro moiety. The imidazo[1,2-a]pyridine system is electron-rich, particularly the five-membered imidazole ring. Electrophilic substitution is strongly directed to the C3 position. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and prevent over-nitration or degradation.[8] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol: Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine
This protocol is a representative synthesis adapted from established procedures for analogous compounds.[7][8]
Part A: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add 2-bromo-1,1-diethoxyethane (2.0 eq).
-
Slowly add 48% aqueous hydrogen bromide (approx. 0.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 90 °C) and stir for 24-36 hours, monitoring for completion by TLC or LC-MS.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 8-methylimidazo[1,2-a]pyridine.
Part B: Synthesis of 8-Methyl-3-nitroimidazo[1,2-a]pyridine
-
To concentrated sulfuric acid, cooled in an ice-water bath to 0 °C, slowly add 8-methylimidazo[1,2-a]pyridine (1.0 eq) in portions, ensuring the temperature remains below 5 °C.
-
With vigorous stirring, add concentrated nitric acid (approx. 6.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Slowly pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under reduced pressure.
-
If necessary, purify the product by recrystallization or silica gel chromatography (eluent: dichloromethane or ethyl acetate/hexane mixture) to yield 8-Methyl-3-nitroimidazo[1,2-a]pyridine as a solid.
II. Physical and Spectroscopic Properties
The accurate characterization of 8-Methyl-3-nitroimidazo[1,2-a]pyridine relies on a combination of physical measurements and spectroscopic analysis. The data presented below are based on the known properties of closely related analogs and theoretical predictions.
| Property | Value / Description |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [9] |
| Appearance | Expected to be a yellow or brown solid[8][10][11] |
| Melting Point | Not definitively reported; related nitro-analogs melt >160 °C[8][10] |
| Solubility | Generally low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR (DMSO-d₆) | Predicted shifts (δ, ppm): ~9.0-9.2 (d, 1H, H-5), ~8.4 (s, 1H, H-2), ~7.2-7.8 (m, 2H, H-6, H-7), ~2.6 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | Predicted shifts (δ, ppm): ~145 (C-8a), ~140 (C-3), ~130 (C-5), ~128 (C-7), ~125 (C-2), ~120 (C-8), ~115 (C-6), ~17 (-CH₃) |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1640 (C=N stretch), ~1500-1600 (Aromatic C=C stretch)[2] |
| Mass Spec. (ESI+) | m/z: 178.06 [M+H]⁺ |
III. Chemical Reactivity and Potential Transformations
The chemical behavior of 8-Methyl-3-nitroimidazo[1,2-a]pyridine is dominated by the interplay between the electron-rich heterocyclic core and the potent electron-withdrawing nitro group.
Influence of the Nitro Group
The NO₂ group at the C3 position significantly deactivates the imidazole ring towards further electrophilic attack. Its primary role, however, is electrochemical. The nitro group can undergo reduction to form a nitro radical anion, a key step in its mechanism of antiparasitic action.[3] Complete chemical reduction, typically using reagents like SnCl₂/HCl, sodium dithionite, or catalytic hydrogenation (H₂/Pd-C), converts the nitro group to a primary amine (3-amino-8-methylimidazo[1,2-a]pyridine). This amino derivative is a versatile synthetic intermediate for further functionalization, allowing for the introduction of new substituents through amide bond formation, diazotization, or other amine-based chemistries.
Reactivity of the Pyridine Ring
While the imidazole ring is deactivated, the pyridine ring can participate in nucleophilic substitution reactions, particularly if a suitable leaving group is present at positions 6 or 8.[12] For the title compound, the pyridine ring is generally less reactive but could be susceptible to metallation followed by quenching with an electrophile under specific conditions.
IV. Biological Significance and Applications
The 3-nitroimidazo[1,2-a]pyridine scaffold is a validated pharmacophore for the development of drugs against kinetoplastid diseases, including leishmaniasis and trypanosomiasis (sleeping sickness).[4][8][10]
-
Mechanism of Action: The efficacy of these compounds is intrinsically linked to their chemical properties. In target parasites, type 1 nitroreductases (NTRs) catalyze the reduction of the C3-nitro group. This process generates reactive nitrogen species, including nitroso and hydroxylamino intermediates and ultimately the nitro radical anion, which induce lethal DNA damage and oxidative stress within the parasite.[3] The selectivity of this mechanism is a key advantage, as mammalian cells typically lack the specific NTRs required for this bioactivation, leading to a favorable therapeutic window.
-
Structure-Activity Relationship (SAR): The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for modulating activity, selectivity, and pharmacokinetic properties. The methyl group at the C8 position, as in the title compound, influences the molecule's lipophilicity and steric profile, which can affect its interaction with the active site of the target enzyme and its overall ADME (absorption, distribution, metabolism, and excretion) properties. Extensive research has shown that modifications at positions 2, 6, and 8 can fine-tune the compound's potency and reduce cytotoxicity.[4][10]
V. Conclusion
8-Methyl-3-nitroimidazo[1,2-a]pyridine is a synthetically accessible heterocyclic compound with significant potential in medicinal chemistry. Its physical and chemical properties are defined by the fused aromatic ring system and the influential C3-nitro group. This nitro group not only governs the molecule's reactivity but is also the cornerstone of its potent antiparasitic activity. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior is essential for researchers aiming to design and develop next-generation therapeutics based on the privileged 3-nitroimidazo[1,2-a]pyridine scaffold.
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